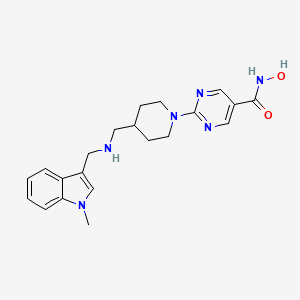
Quisinostat
Descripción general
Descripción
Quisinostat, también conocido por su código de desarrollo JNJ-26481585, es un candidato a fármaco experimental que se investiga principalmente por su potencial en el tratamiento del cáncer. Es un inhibidor de la histona desacetilasa de segunda generación con una actividad antineoplásica significativa. This compound es altamente potente contra las histonas desacetilasas de clase I y II, lo que lo convierte en un candidato prometedor para diversas aplicaciones oncológicas .
Aplicaciones Científicas De Investigación
Química: Quisinostat sirve como una herramienta valiosa en el estudio de las modificaciones epigenéticas y su impacto en la expresión génica.
Biología: Se utiliza para investigar el papel de las histonas desacetilasas en los procesos celulares y los mecanismos de la enfermedad.
Medicina: this compound se está explorando como un agente terapéutico para el tratamiento de cánceres, incluidos el glioblastoma, el mieloma múltiple y el cáncer de ovario.
Mecanismo De Acción
Quisinostat ejerce sus efectos inhibiendo las histonas desacetilasas, lo que lleva a la acumulación de histonas altamente acetiladas. Esto resulta en la remodelación de la cromatina, la inhibición de la transcripción del gen supresor tumoral y la inducción de la apoptosis de las células tumorales. Los objetivos moleculares de this compound incluyen las histonas desacetilasas de clase I, particularmente la histona desacetilasa 1 y la histona desacetilasa 2. Al apuntar a estas enzimas, this compound interrumpe la regulación epigenética de la expresión génica, inhibiendo finalmente la proliferación y la supervivencia de las células tumorales .
Análisis Bioquímico
Biochemical Properties
Quisinostat possesses subnanomolar specificity for class I histone deacetylase isoforms, particularly HDAC1 and HDAC2 . It has been shown that HDAC1 is the essential histone deacetylase in glioblastoma .
Cellular Effects
This compound has shown to significantly inhibit the viability, growth, and migration of tumor cells . It can induce apoptosis, pyroptosis, and ferroptosis in tumor cells . It also has effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with histone deacetylases . By inhibiting these enzymes, it affects the acetylation status of histones, thereby influencing gene expression . This can lead to changes in cell behavior, including reduced proliferation and increased cell death .
Temporal Effects in Laboratory Settings
In preclinical models of glioblastoma, this compound has been found to be a well-tolerated and brain-penetrant molecule that extended survival when administered in combination with radiation in vivo . The pharmacokinetic-pharmacodynamic-efficacy relationship was established by correlating free drug concentrations and evidence of target modulation in the brain with survival benefit .
Dosage Effects in Animal Models
The maximum-tolerated dose of this compound in animal models was found to be 12 mg given 3 times weekly . The major dose-limiting toxicities were predominantly cardiovascular, including tachyarrhythmias and ST/T-wave abnormalities .
Metabolic Pathways
As a histone deacetylase inhibitor, it is known to influence the acetylation status of histones, which can have wide-ranging effects on cellular metabolism .
Transport and Distribution
This compound is a brain-penetrant molecule . This suggests that it is able to cross the blood-brain barrier, which is a critical factor for drugs intended for the treatment of brain tumors .
Subcellular Localization
As a histone deacetylase inhibitor, it is likely to be found in the nucleus where it can interact with histones .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Quisinostat se sintetiza a través de un proceso de varios pasos que implica la formación de intermediarios clave y sus reacciones posteriores. La síntesis generalmente involucra los siguientes pasos:
- Formación del derivado indol.
- Acoplamiento del derivado indol con una porción de piperidina.
- Introducción del grupo ácido hidroxámico para formar el compuesto final.
Métodos de producción industrial: La producción industrial de this compound implica optimizar la ruta sintética para la fabricación a gran escala. Esto incluye:
- Asegurar un alto rendimiento y pureza de los intermediarios.
- Utilizar condiciones de reacción eficientes para minimizar los subproductos.
- Implementar técnicas de purificación robustas para obtener el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: Quisinostat experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de this compound, alterando potencialmente su actividad.
Sustitución: this compound puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Se pueden emplear varios nucleófilos y electrófilos en condiciones apropiadas.
Productos principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos deshidroxilados .
Comparación Con Compuestos Similares
Quisinostat se compara con otros inhibidores de la histona desacetilasa como vorinostat, romidepsin y panobinostat. Si bien todos estos compuestos comparten un mecanismo común de inhibición de las histonas desacetilasas, this compound es único en su alta potencia y especificidad para las histonas desacetilasas de clase I. Además, la capacidad de this compound para penetrar la barrera hematoencefálica y actuar como un radiosensibilizador lo distingue de otros compuestos similares .
Compuestos similares:
- Vorinostat
- Romidepsin
- Panobinostat
Propiedades
IUPAC Name |
N-hydroxy-2-[4-[[(1-methylindol-3-yl)methylamino]methyl]piperidin-1-yl]pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-26-14-17(18-4-2-3-5-19(18)26)11-22-10-15-6-8-27(9-7-15)21-23-12-16(13-24-21)20(28)25-29/h2-5,12-15,22,29H,6-11H2,1H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWIYAYFNXQGAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CNCC3CCN(CC3)C4=NC=C(C=N4)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90236376 | |
| Record name | Quisinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875320-29-9 | |
| Record name | Quisinostat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=875320-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quisinostat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875320299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quisinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12985 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Quisinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUISINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BJ85K1J8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Quisinostat?
A1: this compound exerts its biological effects primarily by inhibiting histone deacetylases (HDACs), particularly those belonging to class I (HDAC1, 2, 3, and 8) and class II (HDAC4, 5, 6, 7, and 9). [, , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound's inhibition of HDACs affect cellular processes?
A2: By inhibiting HDACs, this compound tips the balance toward histone acetylation. This leads to a more relaxed chromatin structure, facilitating the transcriptional machinery's access to DNA. This can result in the altered expression of genes involved in cell cycle regulation, apoptosis, differentiation, and other crucial cellular functions. [, , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: Does this compound show selectivity towards specific HDAC isoforms?
A3: While this compound is classified as a pan-HDACi, it exhibits greater potency toward specific isoforms, particularly HDAC1 and HDAC2. Studies suggest this selectivity contributes to its therapeutic efficacy and might explain its potentially favorable toxicity profile compared to broader-spectrum HDACi. [, , , , , , , , , , , , , , , , , , , , , , , , ]
Q4: What are the downstream effects of this compound treatment in cancer cells?
A4: In vitro and in vivo studies have shown that this compound treatment can lead to:
- Induction of apoptosis: By upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins. [, , ]
- Cell cycle arrest: Primarily at the G0/G1 phase, by modulating the expression of cell cycle regulators. [, , ]
- Inhibition of angiogenesis: Potentially by reducing the expression of pro-angiogenic factors. []
- Sensitization to chemotherapy and radiotherapy: By enhancing DNA damage and disrupting DNA repair mechanisms. [, , , , ]
- Immunomodulatory effects: By altering the tumor microenvironment and enhancing anti-tumor immune responses. [, , ]
Q5: Does this compound's effect on the tumor microenvironment contribute to its anticancer activity?
A5: Yes, research indicates that this compound can reprogram the tumor microenvironment, influencing the recruitment and function of immune cells. For example, in a triple-negative breast cancer model, this compound reduced the infiltration of neutrophils and regulatory T cells (Tregs), while promoting the accumulation of anti-tumor macrophages. This modulation of the immune landscape suggests a potential for enhancing immune-mediated tumor suppression. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


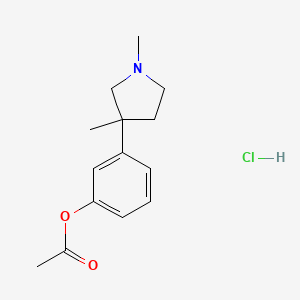

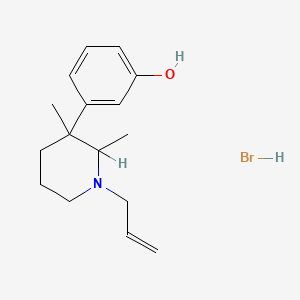
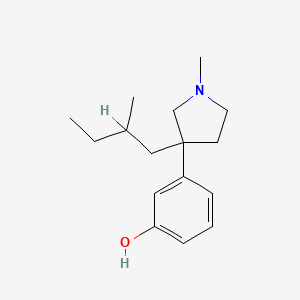
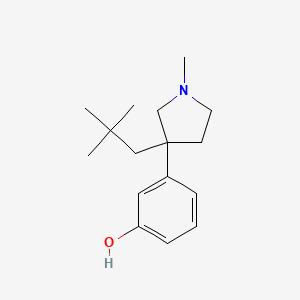
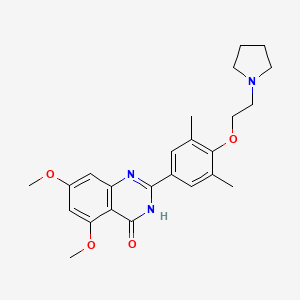
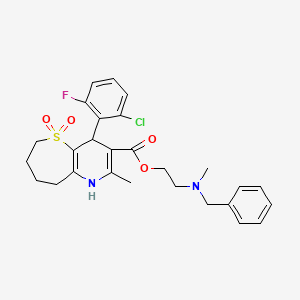

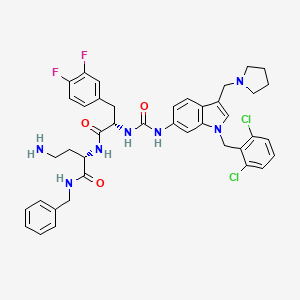
![(2S,4R)-1-acetyl-N-(1-(benzo[d]thiazol-2-yl)-5-guanidino-1-oxopentan-2-yl)-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B1680341.png)

![13-Methoxy-5,6,19-trimethyl-11-oxa-19-azahexacyclo[10.9.1.01,10.02,7.02,18.016,22]docosa-5,12,14,16(22)-tetraen-9-one](/img/structure/B1680343.png)
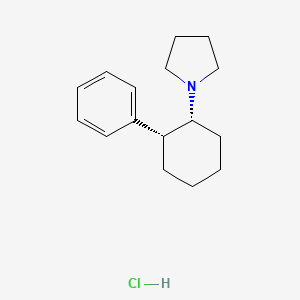
![(2S)-3-[4-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]phenyl]-N-[2-[[(2R)-2-aminopropanoyl]amino]acetyl]-2-[2-[hydroxy(methyl)amino]propyl-methylamino]propanamide](/img/structure/B1680346.png)
